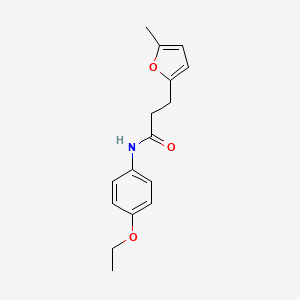
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
説明
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide, also known as EPM-102 or Furamidine, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of furamidines, which are known for their antiprotozoal and antitumor activities.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is not fully understood, but studies suggest that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has been shown to have anti-inflammatory and antiprotozoal activities. Studies have also suggested that N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is its broad spectrum of activity against various cancer cell lines. Additionally, N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has shown low toxicity in animal models, suggesting its potential as a therapeutic agent. However, one limitation of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is its limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several potential future directions for the study of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide. One area of interest is the development of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to investigate the potential use of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide as a tool in the study of DNA replication and repair mechanisms.
合成法
The synthesis of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide involves the reaction of 4-ethoxyaniline with 5-methylfurfural in the presence of acetic acid and hydrogen peroxide. This reaction yields the intermediate 4-ethoxy-N-(5-methylfuran-2-yl)aniline, which is then reacted with propionyl chloride to form N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps.
科学的研究の応用
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has also been shown to inhibit the growth of cancer cells in animal models, suggesting its potential as a therapeutic agent.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-19-14-8-5-13(6-9-14)17-16(18)11-10-15-7-4-12(2)20-15/h4-9H,3,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYGGCOFCNXNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328654 | |
| Record name | N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |
CAS RN |
477281-44-0 | |
| Record name | N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



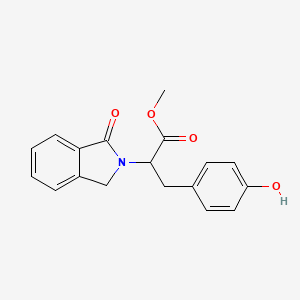
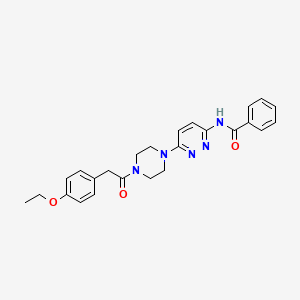
![2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2456326.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2456328.png)
![Ethyl 4-(5-methylfuran-2-yl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2456329.png)
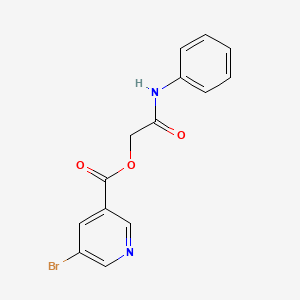

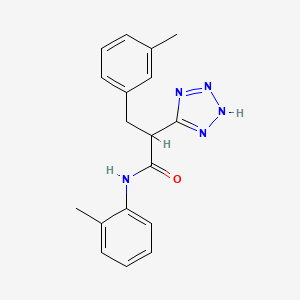
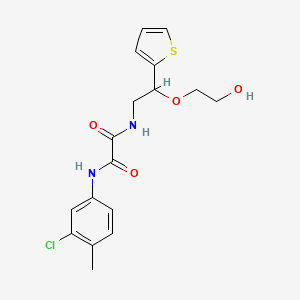
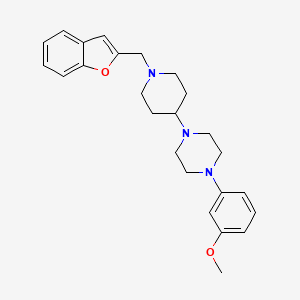
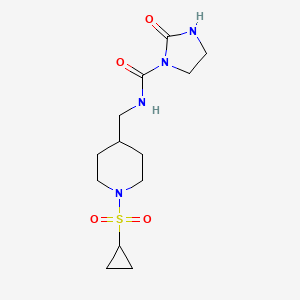
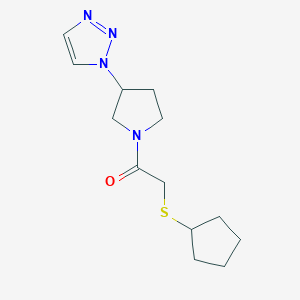
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2456342.png)